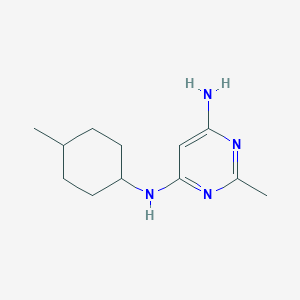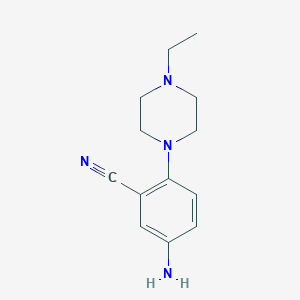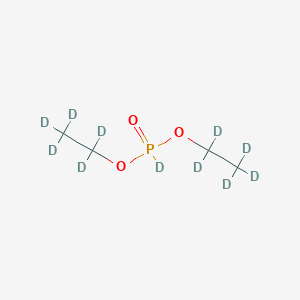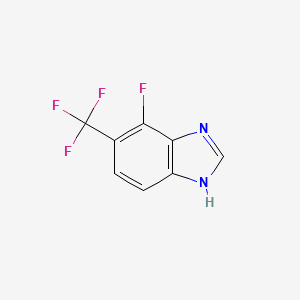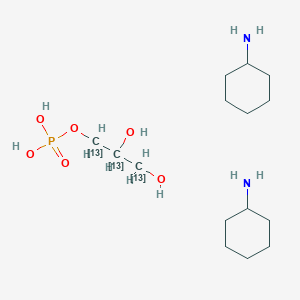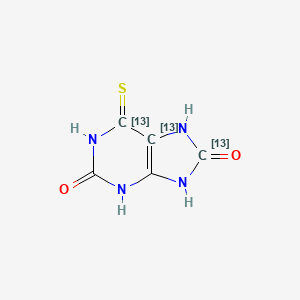![molecular formula C18H19NOS B13441816 (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol (Racemic Mixture) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalenol moiety, a thienyl group, and a methylamino substituent, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Propyl Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with a suitable Grignard reagent to form the thienyl propyl intermediate.
Introduction of the Methylamino Group: The intermediate is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Coupling with Naphthalenol: The final step involves coupling the methylamino-thienyl propyl intermediate with 2-naphthalenol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
科学研究应用
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
®-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol: The enantiomer of the compound, which may have different biological activities.
1-[3-(Dimethylamino)-1-(2-thienyl)propyl]-2-naphthalenol: A structurally similar compound with a dimethylamino group instead of a methylamino group.
Uniqueness
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol is unique due to its specific stereochemistry and the presence of both a thienyl group and a naphthalenol moiety
属性
分子式 |
C18H19NOS |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
1-[(2R)-1-(methylamino)-3-thiophen-2-ylpropan-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C18H19NOS/c1-19-12-14(11-15-6-4-10-21-15)18-16-7-3-2-5-13(16)8-9-17(18)20/h2-10,14,19-20H,11-12H2,1H3/t14-/m0/s1 |
InChI 键 |
FDTXJBCNFDGKDX-AWEZNQCLSA-N |
手性 SMILES |
CNC[C@H](CC1=CC=CS1)C2=C(C=CC3=CC=CC=C32)O |
规范 SMILES |
CNCC(CC1=CC=CS1)C2=C(C=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
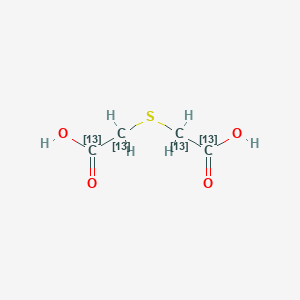
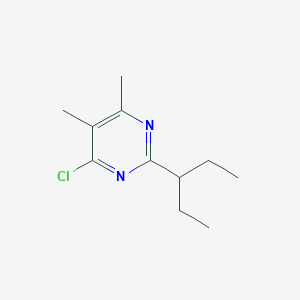
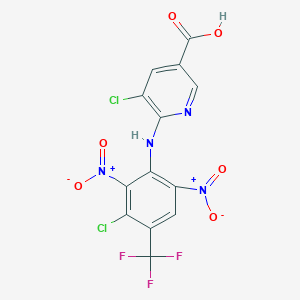
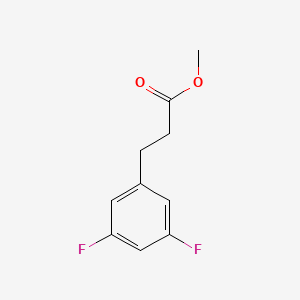
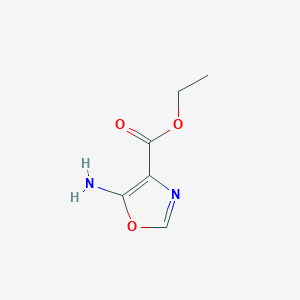
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
